Tetrazine-amine HCl salt
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Overview
Description
Tetrazine-amine HCl salt, also known as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, is a synthetic compound belonging to the tetrazine family. This compound is characterized by its tetrazine ring, which is a six-membered ring containing four nitrogen atoms. This compound is widely used in various scientific fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazine-amine HCl salt typically involves the reaction of 4-cyano-benzoic acid, amine-substituted benzonitrile, and ethyl 6-amino-hexanimidate dihydrochloride in the presence of sodium nitrite and hydrazine, followed by the addition of hydrochloric acid . This reaction sequence leads to the formation of tetrazine derivatives.
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tetrazine-amine HCl salt undergoes various types of chemical reactions, including:
Oxidation: Tetrazine-amine can be oxidized to form different tetrazine derivatives.
Reduction: Reduction reactions can convert tetrazine-amine into its corresponding amine derivatives.
Substitution: Tetrazine-amine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include sodium nitrite, hydrazine, and hydrochloric acid . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: The major products formed from these reactions are various tetrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Tetrazine-amine HCl salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrazine-amine HCl salt involves its participation in bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder cycloaddition with strained alkenes and alkynes . This reaction is characterized by its rapid kinetics and high specificity, making it suitable for various biological applications. The molecular targets and pathways involved include the formation of stable dihydropyridazine linkages, which are crucial for its biological activity .
Comparison with Similar Compounds
Tetrazine-amine HCl salt can be compared with other similar compounds, such as:
Methyltetrazine-amine hydrochloride: Known for its superior stability and wider range of chemical transformations.
TCO-amine HCl salt: Utilized in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Uniqueness: this compound stands out due to its exceptionally fast cycloaddition kinetics and its ability to form stable linkages in bioorthogonal reactions . This makes it highly valuable in chemical biology and medical research.
Properties
Molecular Formula |
C2H4ClN5 |
---|---|
Molecular Weight |
133.54 g/mol |
IUPAC Name |
tetrazin-5-amine;hydrochloride |
InChI |
InChI=1S/C2H3N5.ClH/c3-2-1-4-6-7-5-2;/h1H,(H2,3,5,6);1H |
InChI Key |
RPHLMNAZNWZXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN=N1)N.Cl |
Origin of Product |
United States |
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